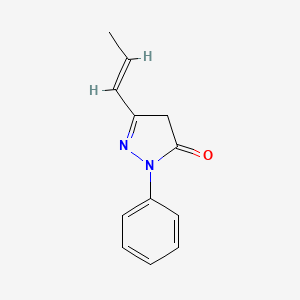
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is a synthetic compound that features a cyclobutane ring substituted with thymine and two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring is synthesized through a involving suitable precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a using formaldehyde and a base.
Attachment of Thymine: Thymine is attached to the cyclobutane ring through a involving a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formyl or carboxyl groups.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclobutane ring.
Substitution: The thymine moiety can be substituted with other nucleobases or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: Modified cyclobutane derivatives with altered functional groups.
Substitution: New nucleobase-substituted cyclobutane derivatives.
科学的研究の応用
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in DNA analogs and nucleic acid research.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-adenine
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- 1-(3,3-Bishydroxymethylcyclobut-1-yl)-guanine
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is unique due to its specific substitution pattern and the presence of thymine. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
138420-48-1 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-[3,3-bis(hydroxymethyl)cyclobutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-7-4-13(10(17)12-9(7)16)8-2-11(3-8,5-14)6-15/h4,8,14-15H,2-3,5-6H2,1H3,(H,12,16,17) |
InChIキー |
HSLAVDGKUWSPDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C2)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)



